Boc-DL-valine
Overview
Description
Boc-DL-valine is a derivative of valine, a branched-chain essential amino acid . It is used in the protein biosynthesis and is essential for animals with insulin-resistant property .
Synthesis Analysis
Boc-DL-valine is synthesized from DL-valine. The synthesis process involves the use of acetyl derivatives of valine . D-Valine is a chiral resolution reagent used to separate racemic compounds into different mirror isomers .Molecular Structure Analysis
The molecular structure of Boc-DL-valine is represented by the linear formula: (CH3)3OCONHCH(COOH)CH(CH3)2 . It has a molecular weight of 217.26 .Physical And Chemical Properties Analysis
Boc-DL-valine is a solid substance with a melting point of 117 - 121 °C . It is stable under normal conditions . The electronic properties of the two forms of valine are similar at zero pressure .Scientific Research Applications
Physicochemical Studies
- Summary of the Application : DL-valine is used in the study of the structural and electronic properties of crystalline L- and DL-valine . The compounds where molecules have different chirality are of particular interest .
- Methods of Application : The study was conducted within the framework of density functional theory including van der Waals interactions . The pressure effect on the infrared spectra and distribution of electron density of L- and DL-valine has been studied .
- Results or Outcomes : The results of this study showed that electronic properties of the two forms of valine are similar at zero pressure. Pressure leads to different responses in these crystals which is manifested as various deformations of molecules .
Synthesis of Agricultural Pesticides and Veterinary Antibiotics
- Summary of the Application : D-valine is used as an intermediate for the synthesis of agricultural pesticides and semi-synthetic veterinary antibiotics .
- Methods of Application : The specific methods of application can vary depending on the particular pesticide or antibiotic being synthesized. Typically, D-valine would be incorporated into the molecular structure during the chemical synthesis process .
- Results or Outcomes : The use of D-valine in these applications results in the production of effective pesticides and antibiotics. For example, Fluvalinate, a pyrethroid pesticide made from D-valine, is a broad-spectrum insecticide with low mammalian toxicity . Valnemulin, a semi-synthetic pleuromutilin derivative synthesized from D-valine, is an antibiotic for animals .
Pharmaceutical Drugs
- Summary of the Application : D-valine is used in the synthesis of pharmaceutical drugs . Its derivatives have shown great activity in clinical use, such as penicillamine for the treatment of immune-deficiency diseases, and actinomycin D for antitumor therapy .
- Methods of Application : The specific methods of application can vary depending on the particular drug being synthesized. Typically, D-valine would be incorporated into the molecular structure during the chemical synthesis process .
- Results or Outcomes : The use of D-valine in these applications results in the production of effective pharmaceutical drugs that can be used in the treatment of various diseases .
Nonlinear Optical Applications
- Summary of the Application : Valine molecules, including DL-valine, have been studied for their potential use in optical devices due to their different chirality . Amino acids are interesting materials for nonlinear optical applications .
- Methods of Application : The specific methods of application can vary depending on the particular optical device being developed. Typically, valine would be incorporated into the molecular structure during the device fabrication process .
Dual Protection of Amino Functions
- Summary of the Application : Boc, or tert-butyl carbamate, is one of the most commonly used protective groups for amines . It plays a pivotal role in the synthesis of multifunctional targets, especially when amino functions often occur in this context .
- Methods of Application : Boc is used for the dual protection of amines and amides . This involves the conversion of an amino function to a Boc-derivative, which can be cleaved by mild acidolysis .
- Results or Outcomes : The use of Boc, such as in Boc-DL-valine, allows for the selective protection and deprotection of amino functions, which is crucial in the synthesis of complex organic compounds .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXBQTSZISFIAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297033 | |
Record name | Boc-DL-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-DL-valine | |
CAS RN |
22838-58-0, 13734-41-3, 54895-12-4 | |
Record name | NSC334316 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334316 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tert-Butoxycarbonylvaline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197197 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Boc-DL-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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